![molecular formula C13H18ClNO3S B2396569 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine CAS No. 1207058-38-5](/img/structure/B2396569.png)
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine
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Overview
Description
The compound is a derivative of piperidine, which is a common structure in medicinal chemistry . The molecule contains a piperidine ring, which is a saturated heterocyclic with five carbon atoms and one nitrogen atom . It also has a sulfonyl group attached to a 3-chloro-2-methylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic sulfonyl chlorides and amines . Another common method involves the reaction of thioureas with α-halo ketones .Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the piperidine ring and the sulfonyl group . The 3-chloro-2-methylphenyl group is an aromatic ring, which may contribute to the overall stability of the molecule .Scientific Research Applications
Urease Inhibition
Urease is an enzyme responsible for various health issues, including catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation. Researchers have focused on developing potent urease inhibitors. The synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (with aliphatic and aromatic side chains) exhibit remarkable anti-urease activity. Their inhibitory activity (IC50) ranges from 0.0019 μM to 0.0532 μM, surpassing the standard thiourea (IC50 = 4.7455 μM) .
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-n,n-diethylacetamide, is known to interact with the enzyme corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to cortisone, thereby regulating the bioavailability of glucocorticoids .
Mode of Action
It is likely that the compound interacts with its target through a combination of covalent and non-covalent interactions, leading to changes in the target’s activity .
Biochemical Pathways
Given its potential interaction with corticosteroid 11-beta-dehydrogenase isozyme 1, it may influence the glucocorticoid pathway .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
If the compound does indeed interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the levels of cortisol and cortisone in the body, thereby affecting various physiological processes regulated by these hormones .
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-10-12(14)4-3-5-13(10)19(16,17)15-8-6-11(18-2)7-9-15/h3-5,11H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKIFHXLHHNWRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine |
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